2-(2,3-Dichlorophenyl)cyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dichlorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C9H10Cl3N and a molecular weight of 238.54 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor, such as 2,3-dichlorophenylacetonitrile, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require the use of strong bases and specific solvents to facilitate the cyclopropanation and amination steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichlorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropane ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
2-(2,3-Dichlorophenyl)cyclopropan-1-amine hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dichlorophenyl)cyclopropan-1-amine hydrochloride
- 2-(2,4-Dichlorophenyl)cyclopropan-1-amine hydrochloride
- 2-(2,5-Dichlorophenyl)cyclopropan-1-amine hydrochloride
Uniqueness
2-(2,3-Dichlorophenyl)cyclopropan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-(2,3-dichlorophenyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N.ClH/c10-7-3-1-2-5(9(7)11)6-4-8(6)12;/h1-3,6,8H,4,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCXBYZZPOUHKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=C(C(=CC=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.